6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane
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Overview
Description
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is a heterocyclic compound with a unique bicyclic structure that includes an oxygen and nitrogen atom within the ring system.
Mechanism of Action
Target of Action
The compound “6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane”, also known as “6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane”, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Biochemical Pathways
The compound is synthesized via Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach utilizes intramolecular cyclopropanation of alpha-diazoacetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a tosylated aziridine with an epoxide in the presence of a base, leading to the formation of the bicyclic structure . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to improve efficiency and scalability. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-Oxa-6-azabicyclo[3.1.0]hexane: A similar compound with a different substituent pattern.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different functional groups.
Uniqueness
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-3-oxa-6-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-15-7-11(10)12/h2-5,10-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZWLMBZRFJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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